molecular formula C23H19ClN2O4S B3591434 2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid

2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid

Cat. No.: B3591434
M. Wt: 454.9 g/mol
InChI Key: MMOZJYLRFLUAHM-UHFFFAOYSA-N
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Description

2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is a complex organic compound featuring a benzoyl group, a chlorobenzyl thioether, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid typically involves multiple steps:

    Formation of the 4-chlorobenzyl thioether: This step involves the reaction of 4-chlorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.

    Acetylation: The thioether is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylamino group.

    Coupling with benzoyl chloride: The acetylated thioether is then coupled with benzoyl chloride in the presence of a base to form the benzoyl amide linkage.

    Final coupling: The benzoyl amide is then coupled with 2-aminobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the thioether and acetylamino groups suggests it could form strong interactions with protein targets, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzoyl)benzoic acid: Shares the benzoyl and chlorobenzyl groups but lacks the thioether and acetylamino functionalities.

    4-chlorobenzyl thioether derivatives: Compounds with similar thioether linkages but different aromatic or acyl groups.

Uniqueness

2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the thioether and acetylamino groups in a single molecule allows for diverse interactions and reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-17-10-8-15(9-11-17)13-31-14-21(27)25-18-5-3-4-16(12-18)22(28)26-20-7-2-1-6-19(20)23(29)30/h1-12H,13-14H2,(H,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOZJYLRFLUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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